Acridine-9-carboxylic Acid Dihydrate
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Overview
Description
Acridine-9-carboxylic Acid Dihydrate is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. This compound is known for its bright yellow to yellow-green crystalline powder form and is primarily used in research settings . Its molecular formula is C14H9NO2·2H2O, and it has a molecular weight of 223.23 g/mol (anhydrous basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acridine-9-carboxylic Acid Dihydrate can be synthesized through various methods. One common method involves the Pfitzinger reaction, where 2,4,6-trihydroxytoluene (methylphloroglucinol) is reacted with a carboxylic acid in the presence of zinc chloride . The reaction typically proceeds under mild conditions, with the temperature maintained around 20°C and a neutral pH.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Acridine-9-carboxylic Acid Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into different acridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Various reduced acridine derivatives.
Substitution: Halogenated acridine compounds.
Scientific Research Applications
Acridine-9-carboxylic Acid Dihydrate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of Acridine-9-carboxylic Acid Dihydrate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can lead to the inhibition of DNA-dependent enzymes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acridine-9-carboxaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group.
9-Chloroacridine: Contains a chlorine atom at the 9-position instead of a carboxylic acid group.
Acridine: The parent compound without any substituents.
Uniqueness
Acridine-9-carboxylic Acid Dihydrate is unique due to its specific functional group (carboxylic acid) and its ability to form stable hydrates. This makes it particularly useful in applications requiring precise interactions with DNA and other biological molecules .
Properties
IUPAC Name |
acridine-9-carboxylic acid;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H,16,17);2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOTHBBMSRXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369542 |
Source
|
Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146340-18-3 |
Source
|
Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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